Pd(II) Mesoporphyrin IX

Overview

Description

Pd(II) Mesoporphyrin IX is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

A wide range of functionalized pyridine ligands have been employed to synthesize a variety of Pd(II) complexes . The structures of these complexes have been unambiguously established via analytical and spectroscopic methods in solution (NMR spectroscopy and mass spectrometry) as well as in the solid state (X-ray diffraction) .

Chemical Reactions Analysis

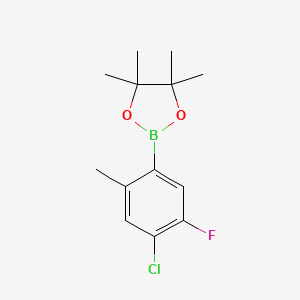

Pd(II) complexes have been found to be efficient and versatile precatalysts in Suzuki–Miyaura and Heck cross-coupling reactions within a scope of structurally distinct substrates . Factors have been identified that have contributed to efficiency improvement in both processes .

Scientific Research Applications

Organogel Production for Light Upconversion

Pd(II) Mesoporphyrin IX has been utilized in the production of an organogel that facilitates low power light upconversion. This application is significant in the development of materials that can convert lower-energy photons into higher-energy ones, which has potential uses in solar energy harvesting and sensor technologies .

Sensitized Photon Upconversion in Zr-MOF

Another notable application is in the creation of a Zirconium Metal-Organic Framework (Zr-MOF) for sensitized photon upconversion. This process involves the selective excitation of surface-bound Pd(II) Mesoporphyrin IX, leading to delayed fluorescence from anthracene, which is a component of the MOF. The upconversion efficiency achieved is a notable aspect of this research .

Luminescent Pressure Sensitive Molecular Film

Pd(II) Mesoporphyrin IX’s luminescent properties have been harnessed to produce a pressure-sensitive molecular film. This film can potentially be used in various sensing applications where changes in pressure need to be monitored with high sensitivity .

Biological Material for Life Science Research

As a biochemical reagent, Pd(II) Mesoporphyrin IX serves as a biological material or organic compound for life science-related research. Its properties can be leveraged in studies involving biochemistry and molecular biology .

Incorporation into Protein Scaffolds

Research has shown that Pd(II) Mesoporphyrin IX can be successfully incorporated into protein scaffolds, such as the Tt H-NOX scaffold, without significant contamination. This demonstrates its versatility and potential for use in protein engineering and related studies .

Photodynamic Therapy (PDT)

Pd(II) Mesoporphyrin IX may also have potential applications in photodynamic therapy (PDT), a treatment that uses photosensitizing agents to kill cancer cells when exposed to light. While specific studies on Pd(II) Mesoporphyrin IX were not found, its structural similarities to other porphyrins suggest it could be explored for such medical applications .

Safety And Hazards

Future Directions

While there are many studies on microbial reduction of Pd(II), few of these studies assess the bacterial toxicity of Pd(II) before and after reduction by microorganisms . These findings reveal the bactericidal mechanism of toxicity of Pd(II) and provide an environmentally friendly and inexpensive method for Pd(II) detoxification . This could be a potential future direction for research involving Pd(II) Mesoporphyrin IX.

properties

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVXMTBTLYSQMK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pd(II) Mesoporphyrin IX | |

CAS RN |

40680-45-3 | |

| Record name | Pd(II) Mesoporphyrin IX | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

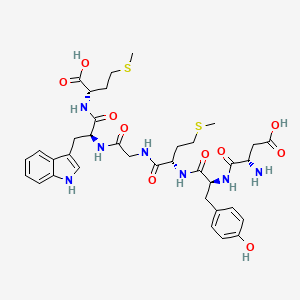

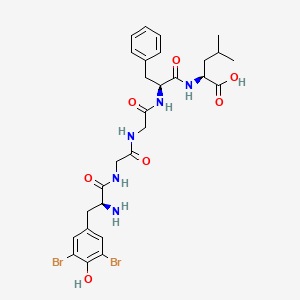

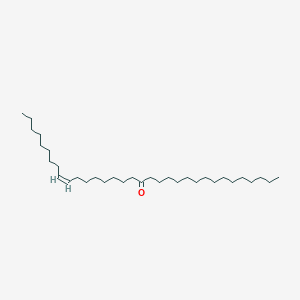

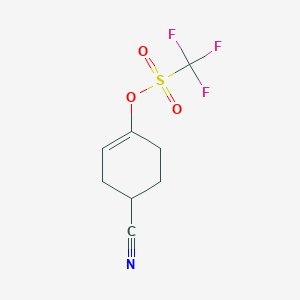

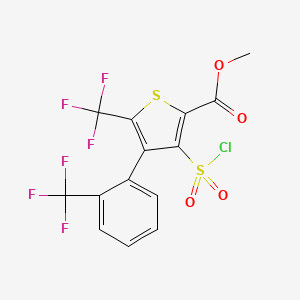

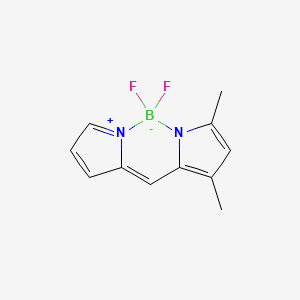

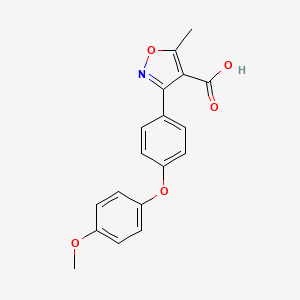

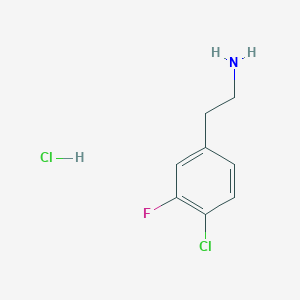

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pd(II) Mesoporphyrin IX exhibits a unique property: its luminescence intensity is sensitive to the partial pressure of oxygen in its surrounding environment. This characteristic makes it a valuable component in pressure-sensitive paints (PSPs) and pressure-sensitive molecular films (PSMFs). [, , ] These films, often fabricated using techniques like Langmuir-Blodgett, are used to visualize and measure pressure distributions, particularly in microfluidic devices and high Knudsen number flows. [, , ]

A: Research indicates that the pressure sensitivity of Pd(II) Mesoporphyrin IX-based PSMFs is primarily observed at lower pressure ranges. For instance, studies have shown sensitivity below 3 kPa. [] To extend the applicability to near-atmospheric pressure measurements, researchers are exploring alternative platinum-based porphyrins like Pt(II) Mesoporphyrin IX. []

A: The molecular structure of Pd(II) Mesoporphyrin IX plays a crucial role in its pressure-sensing capabilities. Studies have revealed that incorporating spacer molecules, like arachidic acid, during PSMF fabrication can enhance sensitivity. [] These spacers help prevent aggregation of the Pd(II) Mesoporphyrin IX molecules, ensuring optimal interaction with oxygen and, consequently, improved pressure sensitivity. []

A: Pd(II) Mesoporphyrin IX is also recognized for its role in photon upconversion processes. [, ] This phenomenon involves converting lower-energy photons (like red or near-infrared light) into higher-energy photons (like blue or green light). [, ] Pd(II) Mesoporphyrin IX acts as a sensitizer, absorbing light and transferring energy to acceptor molecules, such as 9,10-diphenylanthracene, leading to the emission of upconverted light. []

A: Yes, researchers have successfully incorporated Pd(II) Mesoporphyrin IX into various materials to achieve efficient upconversion. One notable example is the development of organogels containing Pd(II) Mesoporphyrin IX and 9,10-diphenylanthracene. [] These gels, formed by crosslinking poly(vinyl alcohol) within a specific solvent mixture, exhibit excellent transparency and shape-persistence while demonstrating impressive upconversion quantum yields. [] Furthermore, studies have explored incorporating Pd(II) Mesoporphyrin IX within Metal-Organic Frameworks (MOFs) to facilitate upconversion. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(tert-butoxy)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1435296.png)